3-[(4-Benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine
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Overview
Description
3-[(4-Benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperidine ring substituted with a benzyltriazole moiety and a methylsulfonyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine typically involves the following steps:
Formation of Benzyltriazole: The benzyltriazole moiety can be synthesized through a Huisgen 1,3-dipolar cycloaddition between benzyl azide and an alkyne.
Attachment to Piperidine: The benzyltriazole is then attached to a piperidine ring through a nucleophilic substitution reaction.
Introduction of Methylsulfonyl Group: Finally, the methylsulfonyl group is introduced via sulfonylation using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyltriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the benzyltriazole moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(4-Benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine is used as a ligand in coordination chemistry, particularly for stabilizing metal ions like copper(I) in catalytic reactions .
Biology
In biological research, this compound is used for labeling proteins and enzymes, making it a valuable tool in bioconjugation and molecular biology .
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 3-[(4-Benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine involves its ability to stabilize metal ions, particularly copper(I), by forming strong coordination complexes. This stabilization enhances the catalytic activity of copper in various chemical reactions, including azide-alkyne cycloaddition .
Comparison with Similar Compounds
Similar Compounds
Tris(benzyltriazolylmethyl)amine: Another compound featuring benzyltriazole moieties, used as a ligand in coordination chemistry.
1-Benzyl-1H-1,2,3-triazole: A simpler compound with a single benzyltriazole moiety, used in various organic synthesis reactions.
Uniqueness
3-[(4-Benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine is unique due to its combination of a piperidine ring, benzyltriazole moiety, and methylsulfonyl group. This unique structure provides enhanced stability and reactivity, making it more versatile for various applications compared to its simpler counterparts .
Properties
IUPAC Name |
3-[(4-benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-23(21,22)20-9-5-8-15(12-20)11-19-13-16(17-18-19)10-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISSZBXITMTJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CN2C=C(N=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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